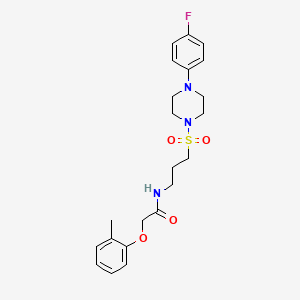

N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(o-tolyloxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(o-tolyloxy)acetamide often involves multi-step reactions, starting from basic building blocks like benzenesulfonyl chloride and aminopiperidine or equivalent amines, under controlled conditions to achieve the desired sulfonamide derivatives. For instance, a series of benzyl and sulfonyl derivatives of N-substituted piperazin-1-yl acetamide demonstrated the importance of precise reaction conditions and the choice of substituents to achieve compounds with significant biological activities (Khan et al., 2019).

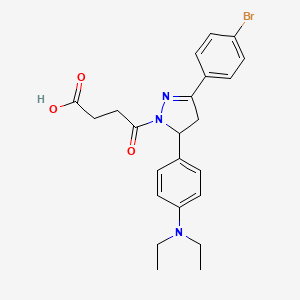

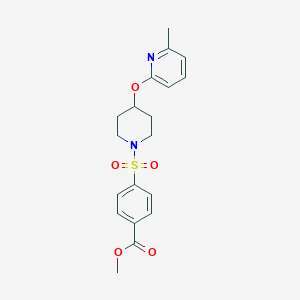

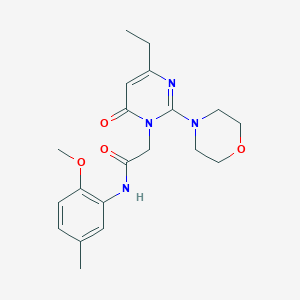

Molecular Structure Analysis

The molecular structure of such compounds is characterized using various spectroscopic techniques, including IR, EIMS, and NMR. These methods provide detailed information about the molecular skeleton, functional groups, and spatial arrangement, essential for understanding the compound's reactivity and interaction with biological targets. Studies on related compounds emphasize the significance of structural features in determining biological activity and binding affinity (Khalid et al., 2014).

Chemical Reactions and Properties

Chemically, compounds like N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(o-tolyloxy)acetamide can participate in various reactions, including nucleophilic substitutions, where their sulfonamide group might react with different electrophiles or nucleophiles to form new derivatives. This reactivity is pivotal for further modifications and the development of compounds with tailored properties for specific applications (Mehta et al., 2019).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the practical application of these compounds. They influence the compound's behavior in biological systems, its stability, and the efficiency of its delivery to the target sites. X-ray diffraction studies and solubility tests in various solvents provide insights into these aspects, which are essential for designing compounds with optimal bioavailability and efficacy (Sanjeevarayappa et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity with biological macromolecules, stability under physiological conditions, and the ability to undergo specific chemical transformations, are fundamental for the therapeutic potential of these compounds. Studies focusing on the modification of similar molecules to improve their selectivity and reduce toxicity offer valuable insights into the design of more effective and safer compounds (Wang et al., 2015).

Scientific Research Applications

Antibacterial, Antifungal, and Anthelmintic Activity

Benzyl and Sulfonyl Derivatives of Piperazine Acetamide have been synthesized and screened for their biological activities, including antibacterial, antifungal, and anthelmintic properties. Some derivatives exhibited significant activities, with molecular docking revealing similar binding poses as standards, indicating a good correlation of binding energy with in vitro data for active compounds. Additionally, these compounds showed potential in latent fingerprint analysis for detecting fingerprints on various surfaces, suggesting their applicability in forensic science (Khan et al., 2019).

Anti-tumor Activities

Novel Isoxazole Compounds , derived from a key intermediate structurally related to piperazine sulfonyl derivatives, were synthesized and showed better anti-tumor activities. These findings indicate potential applications in cancer treatment and highlight the significance of structural modifications to enhance biological activity (Qi Hao-fei, 2011).

Antibacterial Evaluation

Isoxazolinyl Oxazolidinones derived from similar compounds were synthesized and evaluated for in vitro antibacterial activity against resistant Gram-positive and Gram-negative bacteria. Many of the synthesized compounds showed lower MIC values compared to linezolid, a standard antibacterial drug, against various bacterial strains, showcasing their potential as novel antibacterial agents (Varshney et al., 2009).

Antimicrobial Activity

Piperazine Derivatives Containing Aryl Sulfonyloxy Group were prepared and evaluated for their antimicrobial activity. These novel N-substituted piperazine derivatives demonstrated potential as antimicrobial agents, suggesting the importance of the sulfonyloxy aniline moiety in enhancing biological activity (Patel et al., 2004).

properties

IUPAC Name |

N-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropyl]-2-(2-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FN3O4S/c1-18-5-2-3-6-21(18)30-17-22(27)24-11-4-16-31(28,29)26-14-12-25(13-15-26)20-9-7-19(23)8-10-20/h2-3,5-10H,4,11-17H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLYPVAIULUSPJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/no-structure.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide](/img/structure/B2481954.png)

![8-fluoro-5-(4-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2481958.png)

![N-Tert-butyl-2-(6-cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2481960.png)

![1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B2481962.png)

![2-(4-Oxoquinazolin-3-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2481964.png)

![ethyl 2-{[(4H-1,2,4-triazol-4-ylamino)carbothioyl]amino}acetate](/img/structure/B2481971.png)